molecular formula C25H25FN4O5 B2657389 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one CAS No. 1111158-21-4

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one

Katalognummer: B2657389
CAS-Nummer: 1111158-21-4
Molekulargewicht: 480.496
InChI-Schlüssel: DWKZIVUGAFCJAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a structurally complex molecule featuring multiple pharmacologically relevant moieties:

  • Quinolin-4-one core: A heterocyclic scaffold associated with diverse biological activities, including kinase inhibition and antimicrobial effects.
  • 1,2,4-Oxadiazole ring: A nitrogen-oxygen heterocycle known for metabolic stability and bioisosteric replacement of ester or amide groups.
  • 3,4-Dimethoxyphenyl group: A substituent linked to antioxidant and enzyme-modulating properties.
  • Morpholin-4-yl group: Enhances solubility and acts as a hydrogen bond acceptor.
  • Fluoro and ethyl substituents: Fluorine improves membrane permeability and bioavailability, while the ethyl group may influence lipophilicity and target binding.

Structural elucidation of such compounds often employs X-ray crystallography, as demonstrated in analogous studies using SHELX software .

Eigenschaften

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O5/c1-4-29-14-17(25-27-24(28-35-25)15-5-6-21(32-2)22(11-15)33-3)23(31)16-12-18(26)20(13-19(16)29)30-7-9-34-10-8-30/h5-6,11-14H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKZIVUGAFCJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one involves multiple steps. The key steps include the formation of the oxadiazole ring and the quinolone core. The reaction typically starts with the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate chalcone. This is followed by cyclization with hydrazine hydrate to form the oxadiazole ring.

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the compound . Oxadiazoles have shown significant activity against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation.

Case Study:
A study evaluated a series of oxadiazole derivatives for their anticancer properties. Among them, compounds with similar structural motifs to the target compound exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The presence of electron-withdrawing groups was crucial for enhancing biological activity .

CompoundCell LineIC50 (µM)
Compound AMCF70.48
Compound BHCT1160.19

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Oxadiazoles are known for their broad-spectrum antimicrobial effects. Research indicates that modifications in the oxadiazole ring can lead to enhanced antibacterial and antifungal activities.

Case Study:
A derivative of the target compound was tested against various bacterial strains and exhibited significant inhibitory effects. The mechanism involved disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Antimalarial Activity

Emerging research suggests that compounds containing oxadiazole moieties may possess antimalarial properties. The mechanism typically involves inhibition of the Plasmodium falciparum enzyme dihydrofolate reductase.

Case Study:
In a screening of novel oxadiazole derivatives against chloroquine-resistant strains of Plasmodium falciparum, several compounds demonstrated promising activity with IC50 values comparable to standard antimalarial drugs .

Wirkmechanismus

The mechanism of action of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

3,4-Dimethoxyphenyl Group : Present in the target compound and curcumin analogs (e.g., 3e), this group is associated with antioxidant activity and enzyme inhibition (e.g., ACE, tyrosinase) .

Fluorine Substitution : Both the target compound and REDX05237 incorporate fluorine, which enhances pharmacokinetic properties such as metabolic stability and membrane permeability.

Morpholine vs. Carbamoyl : The morpholinyl group in the target compound may improve solubility compared to the carbamoyl group in the crystal compound , which is a synthesis intermediate.

Key Findings:

  • The 1,2,4-oxadiazole ring in the target compound may confer greater metabolic stability compared to the acryloyl group in curcumin analogs, which are prone to hydrolysis .
  • The morpholinyl group could enhance solubility and target engagement compared to non-polar substituents in REDX05237 .
  • Fluorine at position 6 may increase blood-brain barrier penetration, a feature absent in the dimethoxyphenyl-based curcumin analogs .

Physicochemical Properties

Property Target Compound Curcumin Analog 3e REDX05237
LogP (estimated) Moderate (3.5–4.0) High (>4.0 due to acryloyl) Moderate (3.0–3.5)
Solubility Improved (morpholinyl group) Low (lipophilic acryloyl) Moderate (polar oxazole ring)
Metabolic Stability High (oxadiazole, fluorine) Low (reactive acryloyl) High (fluorine, methyl)

Biologische Aktivität

The compound 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a derivative of the oxadiazole and quinoline families, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C21H22N4O3FC_{21}H_{22}N_{4}O_{3}F, and it features a complex structure that includes an oxadiazole moiety linked to a quinoline core. The presence of the morpholine group and fluorine atom contributes to its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The compound has shown promise in various in vitro assays against several cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.63Induction of apoptosis via caspase activation
U-937 (Leukemia)10.38Inhibition of cell proliferation
HCT-116 (Colon)2.84Cell cycle arrest at G1 phase

The compound exhibited cytotoxic effects comparable to established chemotherapeutics like Tamoxifen and Doxorubicin, indicating its potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Flow cytometry analyses revealed that it triggers apoptotic pathways by increasing caspase-3/7 activity, leading to programmed cell death . Additionally, molecular docking studies suggest that the compound interacts with specific enzymes involved in cancer cell proliferation, such as thymidylate synthase and HDAC .

Case Study 1: MCF-7 Cell Line

A study investigating the effects of the compound on MCF-7 cells demonstrated significant induction of apoptosis. The western blot analysis indicated increased expression levels of p53 and cleavage of caspase-3, confirming the activation of apoptotic pathways .

Case Study 2: U-937 Cell Line

In another study involving U-937 cells, treatment with the compound resulted in a marked reduction in cell viability. The mechanism was linked to the inhibition of growth factor signaling pathways, which are crucial for cancer cell survival .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for this compound, and how can purity be ensured?

  • Methodology :

  • Oxadiazole ring formation : Use cyclization reactions between nitrile precursors and hydroxylamine derivatives under acidic or thermal conditions. For example, nitroarene reductive cyclization with formic acid derivatives as CO surrogates (common in palladium-catalyzed reactions) .
  • Quinolinone core : Employ Friedländer or Pfitzinger reactions, introducing fluorine and morpholine substituents via nucleophilic aromatic substitution or transition-metal coupling (e.g., Suzuki for aryl groups).
  • Purity control : Optimize column chromatography (silica gel, gradient elution) and validate purity via HPLC (C18 column, UV detection at 254 nm) and NMR (1H/13C, deuterated DMSO or CDCl3) .

Q. What safety protocols are critical during handling?

  • Key precautions :

  • Inhalation/contact : Use fume hoods and PPE (gloves, lab coats). In case of exposure, rinse skin with soap/water and seek medical attention with SDS documentation .
  • Waste disposal : Follow institutional guidelines for halogenated/organic waste due to fluorine and morpholine content .

Q. How can solubility challenges be addressed for in vitro assays?

  • Strategies :

  • Test solvents like DMSO (stock solutions) or co-solvents (PEG-400, cyclodextrins) for aqueous compatibility.
  • Measure logP values computationally (e.g., SwissADME) to predict hydrophobicity and adjust formulations .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies targeting kinase inhibition?

  • Approach :

  • Variable groups : Modify the 3,4-dimethoxyphenyl (electron-rich aryl) or morpholine (hydrogen-bond acceptor) moieties. Synthesize analogs via parallel synthesis.
  • Assays : Screen against kinase panels (e.g., EGFR, PI3K) using ATP-binding assays (luminescence-based) and validate with cellular proliferation tests (MTT assay) .
  • Data interpretation : Compare IC50 values and correlate substituent effects with activity trends.

Q. How to resolve contradictions in reported biological activity data?

  • Troubleshooting :

  • Purity verification : Re-analyze batches via LC-MS to rule out impurities (e.g., unreacted intermediates) affecting results .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), serum concentrations, and incubation times. Cross-validate with orthogonal methods (e.g., SPR for binding affinity) .

Q. What computational methods predict binding modes with target proteins?

  • Workflow :

  • Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP pockets. Prioritize poses with hydrogen bonds to morpholine-O or fluorophenyl-F.
  • MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of docked complexes and identify key residues .

Key Notes

  • Avoid benchtop synthesis scaling without stability studies (e.g., thermal/oxidative stress tests).
  • Cross-reference spectral data with analogs (e.g., morpholine-containing quinazolines ) to assign peaks.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.